molecular formula C12H17ClN2O B169007 N-Phenyl-3-piperidinecarboxamide hydrochloride CAS No. 173987-10-5

N-Phenyl-3-piperidinecarboxamide hydrochloride

Cat. No.: B169007
CAS No.: 173987-10-5
M. Wt: 240.73 g/mol
InChI Key: ZTANSINWWGVKJA-UHFFFAOYSA-N
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Description

N-Phenyl-3-piperidinecarboxamide hydrochloride (CAS 1183442-35-4) is a chemical compound of significant interest in medicinal chemistry and preclinical research. With the molecular formula C 12 H 17 ClN 2 O, this piperidine derivative serves as a key synthetic intermediate and pharmacophore in the development of novel therapeutic agents. This compound is recognized for its potential in neuroscience research. Piperidine carboxamide derivatives have been extensively investigated as potential cholinesterase inhibitors for the treatment of neurodegenerative disorders like Alzheimer's disease . The piperidine moiety is a critical structural feature found in several acetylcholinesterase (AChE) inhibitors, where it facilitates binding interactions within the enzyme's catalytic anionic site . Furthermore, related carboxamide compounds have demonstrated high affinity for sigma receptors, which are modulatory proteins involved in neurological functions and are potential targets for neuropsychiatric conditions . Emerging research also points to its utility in oncology. The embedded N-arylpiperidine-3-carboxamide scaffold has been identified in high-throughput screens as a senescence-inducing agent in human melanoma cells . Derivatives of this core structure can exhibit notable antiproliferative activity, suggesting a promising avenue for the development of new anticancer therapies . This product is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-phenylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTANSINWWGVKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585856
Record name N-Phenylpiperidine-3-carboxamide--hydrogen chloride (1/1)
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Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521969-45-9, 173987-10-5
Record name 3-Piperidinecarboxamide, N-phenyl-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=521969-45-9
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Record name N-Phenylpiperidine-3-carboxamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHENYL-3-PIPERIDINECARBOXAMIDE HYDROCHLORIDE
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Biological Activity

N-Phenyl-3-piperidinecarboxamide hydrochloride, often referred to as a piperidine derivative, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known to confer various biological activities. The presence of the phenyl group enhances lipophilicity, facilitating membrane permeability and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit metalloproteinases, which are crucial in extracellular matrix remodeling. For instance, it has been reported that related compounds exhibit IC50 values lower than 0.1 nM for MMP-2 and MMP-13, indicating potent inhibitory effects on these enzymes .
  • Antimicrobial Activity : Research indicates that piperidine derivatives can exhibit significant antimicrobial properties. For example, modifications in the piperidine structure have resulted in compounds effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeIC50/EC50 ValuesReference
Metalloprotease InhibitionMMP-2<0.1 nM
Antimicrobial ActivityStaphylococcus aureusEffective at low concentrations
Antiproliferative ActivityMelanoma Cells (A375)IC50 = 0.88 μM

Case Studies

  • Anticancer Activity : A study evaluating the antiproliferative effects of N-phenyl-3-piperidinecarboxamide derivatives on melanoma cells demonstrated significant activity. The compound induced senescence-like changes in A375 cells with an IC50 value of 0.88 μM, showcasing its potential as an anticancer agent .
  • Antimicrobial Efficacy : In a comparative analysis of piperidine derivatives, N-phenyl-3-piperidinecarboxamide exhibited notable antimicrobial activity against various strains of bacteria and fungi. The study utilized quantitative structure–activity relationship (QSAR) models to predict efficacy based on structural modifications .

Structure-Activity Relationship (SAR)

The biological activity of N-phenyl-3-piperidinecarboxamide is influenced by its structural components. Variations in substituents on the phenyl ring significantly alter its potency against different biological targets. For example, halogenated phenyl groups have been associated with enhanced lipophilicity and increased membrane penetration, leading to improved antimicrobial properties .

Scientific Research Applications

Central Nervous System Disorders

N-Phenyl-3-piperidinecarboxamide hydrochloride has been identified as a potential treatment for various central nervous system (CNS) disorders. Research indicates that compounds within the piperidine family can act as antagonists for tachykinin receptors, which are implicated in conditions such as anxiety, depression, and schizophrenia. Specifically, antagonists targeting the NK3 receptor may help alleviate symptoms associated with these disorders by modulating neuropeptide activity .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of N-arylpiperidine-3-carboxamide have shown significant antiproliferative activity against melanoma cells. A focused library of these derivatives demonstrated the ability to induce senescence-like phenotypic changes in human melanoma A375 cells without causing severe cytotoxicity to normal cells. The lead compound exhibited an EC50 value of 1.24 μM for inducing senescence and an IC50 value of 0.88 μM for antiproliferative activity .

Pain Management

The compound has also been explored for its analgesic properties, particularly in treating nociceptive and neuropathic pain. Studies have reported that piperidine-based ligands can act on histamine H3 and sigma-1 receptors, providing a dual mechanism of action that may enhance analgesic efficacy . This dual action is particularly beneficial for patients suffering from chronic pain conditions.

High-throughput Screening

A study utilizing high-throughput screening methods identified several derivatives of N-arylpiperidine-3-carboxamide with promising anticancer properties. The screening process revealed structural characteristics that enhance biological activity, emphasizing the importance of molecular modifications in drug design .

Pharmacological Profiles

Research has documented the pharmacological profiles of various piperidine derivatives, highlighting their efficacy in treating both psychiatric and physical ailments. For example, compounds targeting both sigma-1 and histamine H3 receptors demonstrated broad-spectrum analgesic effects in animal models .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
CNS DisordersNK3 receptor antagonismPotential treatment for anxiety and depression
Cancer TherapyInduction of cellular senescenceSignificant antiproliferative activity against melanoma
Pain ManagementDual receptor modulation (H3 and sigma-1)Effective in both nociceptive and neuropathic pain models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-Phenyl-3-piperidinecarboxamide hydrochloride with five structurally related compounds from the evidence, focusing on molecular properties, substituents, and applications.

Table 1: Structural and Functional Comparison of Piperidinecarboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
This compound* C₁₂H₁₇ClN₂O 240.73 (calc.) Phenyl (carboxamide N) Hypothetical: CNS modulation, receptor binding
N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-3-carboxamide HCl C₂₄H₂₇ClN₂O₂ 410.94 Phenethyl, phenyl, furan Fentanyl analog (μ-opioid receptor agonist)
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide HCl C₁₂H₂₃ClN₂O₂ 262.78 3-Hydroxycyclohexyl Potential solubility enhancement via H-bonding
N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide HCl C₇H₁₀ClF₃N₂O 230.62 Methyl, trifluoromethyl (pyrrolidine) Agrochemicals, metabolic stability
N-(3-Pyridinylmethyl)-2-piperidinecarboxamide HCl C₁₂H₁₈ClN₃O 255.75 Pyridinylmethyl (2-piperidine) π-π interactions in binding affinity
N-[4-(3-Piperidinyloxy)phenyl]acetamide HCl C₁₃H₁₉ClN₂O₂ 270.76 Piperidinyloxy, acetamide Unspecified CNS or enzyme modulation

*Hypothetical data for the target compound derived from structural analogs.

Structural and Pharmacological Insights

Aromatic vs. Aliphatic Substituents
  • This compound : The phenyl group may enhance lipophilicity, promoting blood-brain barrier penetration, which is critical for CNS-targeted drugs. However, this could also increase off-target binding risks .
  • N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-3-carboxamide HCl : The phenethyl and furan groups contribute to opioid receptor binding, as seen in fentanyl analogs. The furan oxygen may participate in hydrogen bonding with receptor residues .
Ring Size and Positional Isomerism
  • The trifluoromethyl group improves metabolic stability by resisting oxidative degradation .
  • N-(3-Pyridinylmethyl)-2-piperidinecarboxamide HCl : Substitution at the 2-position of piperidine alters spatial orientation, while the pyridine ring enables π-π stacking interactions with aromatic residues in target proteins .
Functional Group Modifications
  • N-[4-(3-Piperidinyloxy)phenyl]acetamide HCl : The acetamide group and piperidinyloxy linkage may influence pharmacokinetics, such as half-life, through esterase-mediated hydrolysis or passive diffusion .

Q & A

Q. What analytical methods are recommended for verifying the purity of N-Phenyl-3-piperidinecarboxamide hydrochloride?

High-performance liquid chromatography (HPLC) is a robust method for assessing purity. For example, a validated HPLC protocol using a C18 column, mobile phase (e.g., acetonitrile-phosphate buffer, pH 3.0), and UV detection at 210–230 nm can resolve impurities with ≥98% accuracy. This approach aligns with methodologies used for structurally similar hydrochlorides, such as clonidine hydrochloride . Mass spectrometry (MS) or nuclear magnetic resonance (NMR) can complement HPLC for structural confirmation .

Q. What synthetic routes are commonly employed for this compound?

A multi-step synthesis typically involves:

  • Step 1 : Condensation of piperidine-3-carboxylic acid with aniline derivatives using coupling agents (e.g., HATU or DCC) to form the carboxamide bond.
  • Step 2 : Hydrochloride salt formation via acidification with HCl in a polar solvent (e.g., ethanol or acetone). Similar protocols are documented for structurally analogous compounds like N-methylpiperidine-3-carboxamide hydrochloride, where reaction yields depend on stoichiometry and temperature control .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. For short-term use (≤1 month), solutions in anhydrous DMSO or methanol can be stored at 4°C. Stability studies for related hydrochlorides suggest avoiding freeze-thaw cycles and pH extremes (e.g., >8.0) to minimize degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of N-Phenyl-3-piperidinecarboxamide derivatives?

SAR analysis involves systematic modifications to the phenyl or piperidine moieties. For example:

  • Phenyl substitution : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the meta or para positions may enhance receptor binding, as seen in arylcyclohexylamine analogs .
  • Piperidine modification : Methyl or fluoro substitutions at the 4-position can alter pharmacokinetic properties. Computational docking studies (e.g., using AutoDock Vina) and in vitro assays (e.g., receptor binding) are critical for validating hypotheses .

Q. What experimental strategies can resolve contradictions in bioactivity data across studies?

Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

  • Standardize protocols : Use validated cell lines (e.g., HEK-293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Cross-validate with orthogonal methods : Pair in vitro binding assays (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition) to confirm activity.
  • Characterize impurities : LC-MS or NMR can identify byproducts that may interfere with biological activity .

Q. How can degradation pathways of this compound be characterized under stress conditions?

Forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions can identify degradation products. LC-MS/MS is essential for structural elucidation of degradants. For example, hydrolytic cleavage of the carboxamide bond under acidic conditions is a common pathway for piperidinecarboxamide derivatives .

Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) profile of this compound?

Rodent models (e.g., Sprague-Dawley rats) are standard for PK studies. Key parameters include:

  • Bioavailability : Administer via oral and intravenous routes to calculate absolute bioavailability.
  • Metabolite profiling : Use plasma and urine samples analyzed by UPLC-QTOF-MS to detect phase I/II metabolites.
  • Tissue distribution : Radiolabeled analogs (e.g., <sup>14</sup>C) can quantify accumulation in target organs .

Methodological Considerations

  • Synthesis optimization : Reaction monitoring via thin-layer chromatography (TLC) or in situ FTIR can improve yield reproducibility .
  • Analytical validation : Follow ICH guidelines for method validation (precision, accuracy, LOD/LOQ) when developing HPLC or LC-MS protocols .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural modifications with bioactivity trends in SAR studies .

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